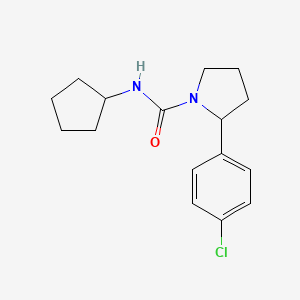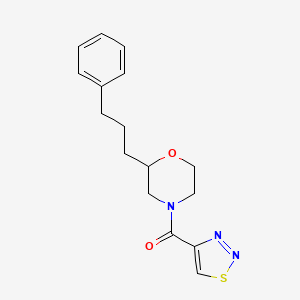
2-(4-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide is a synthetic compound that belongs to the class of drugs known as synthetic cannabinoids. This compound is commonly referred to as 4-CCPY or 4-Cl-CPY. It is a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system, which is responsible for regulating a wide range of physiological processes in the body.
科学的研究の応用
2-(4-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have potent analgesic, anti-inflammatory, and anti-convulsant properties, making it a promising candidate for the development of new drugs for the treatment of pain, inflammation, and epilepsy.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide involves binding to the CB1 and CB2 receptors in the endocannabinoid system. These receptors are located throughout the body and are involved in the regulation of various physiological processes, including pain perception, inflammation, and immune function. By binding to these receptors, 4-CCPY can modulate the activity of the endocannabinoid system and produce a wide range of effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide are diverse and depend on the dose and route of administration. In general, this compound has been shown to produce analgesic, anti-inflammatory, and anti-convulsant effects in animal models. It has also been shown to modulate immune function and reduce oxidative stress in the brain.
実験室実験の利点と制限
One advantage of using 2-(4-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide in lab experiments is its potent and selective activity on the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using this compound is its potential for toxicity and adverse effects, which must be carefully monitored and controlled in lab experiments.
将来の方向性
There are many potential future directions for research on 2-(4-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide. One area of interest is the development of new drugs based on the structure of this compound for the treatment of pain, inflammation, and epilepsy. Another area of interest is the study of the long-term effects of this compound on the endocannabinoid system and its potential for addiction and abuse. Additionally, further research is needed to better understand the mechanism of action of 4-CCPY and its potential for off-target effects on other receptors in the body.
合成法
The synthesis of 2-(4-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide involves the reaction of 4-chlorobenzoyl chloride with cyclopentylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with pyrrolidinecarboxylic acid to form the final product. The synthesis of 4-CCPY is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-cyclopentylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c17-13-9-7-12(8-10-13)15-6-3-11-19(15)16(20)18-14-4-1-2-5-14/h7-10,14-15H,1-6,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQDZRUQUHRZCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCCC2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-cyclopentylpyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-methyl-1-piperazinyl)butyl]phenol](/img/structure/B6056958.png)
![3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6056966.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[3-(methylthio)propyl]-4-piperidinol](/img/structure/B6056971.png)
![(4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B6056974.png)
![ethyl 3-(3-chlorobenzyl)-1-[(isopropylamino)carbonyl]-3-piperidinecarboxylate](/img/structure/B6056978.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-phenylacetamide](/img/structure/B6056984.png)
![methyl 4-[({[4-hydroxy-6-(2-thienyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B6057001.png)
![1-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6057009.png)

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methoxy-2-furamide](/img/structure/B6057016.png)

![[1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B6057025.png)
![[2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B6057057.png)
